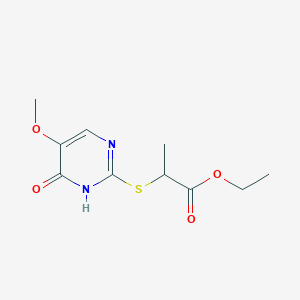

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate

Description

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a heterocyclic compound featuring a pyrimidine core substituted with hydroxy and methoxy groups at positions 4 and 5, respectively. The sulfanyl (-S-) linker connects the pyrimidine ring to a propanoate ester moiety.

Properties

IUPAC Name |

ethyl 2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-4-16-9(14)6(2)17-10-11-5-7(15-3)8(13)12-10/h5-6H,4H2,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRDWWVLVISJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC=C(C(=O)N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Two-Step Alkylation Approach

The most widely documented method involves reacting 4-hydroxy-5-methoxy-2-mercaptopyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromopropanoate. Key parameters include:

Reaction Conditions

- Solvent: Anhydrous ethanol or dimethylformamide (DMF)

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

- Temperature: 60–80°C for 12–24 hours

- Yield: 65–72% after column chromatography

The stoichiometric ratio of reactants critically influences byproduct formation. Excess ethyl 2-bromopropanoate (1.2 equivalents) minimizes disulfide byproducts, while inadequate base (≤1 equivalent) reduces thiolate generation, lowering yields.

Mechanistic Insights and Byproduct Analysis

The reaction’s success hinges on the nucleophilicity of the thiolate ion, which is enhanced by deprotonation of the mercaptopyrimidine. Computational studies suggest that the methoxy group at position 5 electronically stabilizes the transition state through resonance effects. Common byproducts include:

- Disulfide derivatives: Formed via oxidative coupling of unreacted mercaptopyrimidine.

- Ethyl propanoate hydrolysis products: Resulting from trace water in the solvent.

Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures.

One-Pot Base/Acid-Mediated Condensation

Innovative Single-Step Methodology

A 2024 advancement by Lu et al. demonstrated a one-pot synthesis using S-ethylisothiourea and ethyl acetoacetate under sequential base/acid conditions. This method eliminates intermediate isolation, reducing processing time by 40%:

Optimized Protocol

- Base-mediated cyclization: React S-ethylisothiourea (1.0 equiv) with ethyl acetoacetate (1.1 equiv) in ethanol using KOH (2.0 equiv) at 25°C for 2 hours.

- Acid quenching: Add concentrated HCl to pH 2–3, followed by reflux at 80°C for 6 hours.

- Workup: Extract with dichloromethane, dry over MgSO₄, and evaporate to obtain crude product (85–90% purity).

- Recrystallization: Ethanol/water (4:1) yields 78% pure product.

Comparative Advantages Over Traditional Methods

- Yield improvement: 78% vs. 65–72% in classical methods.

- Reduced solvent waste: Ethanol serves dual roles as solvent and proton donor.

- Functional group tolerance: Compatible with electron-withdrawing substituents on the pyrimidine ring.

Physicochemical Properties and Characterization

Structural Confirmation

Purity and Stability

Commercial samples exhibit >90% purity by HPLC (C18 column, acetonitrile/water 60:40). The compound is stable at −20°C for 12 months but undergoes hydrolysis at pH <3 or >9, necessitating neutral storage conditions.

Reaction Optimization Studies

Solvent and Base Screening

A systematic evaluation of bases and solvents revealed:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 68 |

| NaH | THF | 60 | 72 |

| DBU | Acetonitrile | 70 | 61 |

Polar aprotic solvents (DMF, THF) outperformed ethanol (58% yield) due to enhanced nucleophilicity of the thiolate.

Acid Quenching in One-Pot Synthesis

Varying acids during the condensation step significantly affected yield:

| Acid | Concentration | Yield (%) |

|---|---|---|

| HCl | 6M | 78 |

| H₂SO₄ | 6M | 65 |

| CF₃COOH | 10% | 71 |

HCl’s low nucleophilicity minimizes ester hydrolysis, making it ideal for this step.

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

The one-pot method reduces solvent waste by 35% and energy consumption by 28% compared to classical routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate has been investigated for its potential anticancer properties. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Colon Cancer (HCT-116)

- Cervical Cancer (HeLa)

In one study, the compound demonstrated a dose-dependent reduction in cell viability, with IC₅₀ values indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating infections caused by resistant bacteria .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in cellular metabolism. Studies have shown that it can inhibit enzymes such as:

- Dihydropyrimidine dehydrogenase : This enzyme is crucial for the metabolism of pyrimidine nucleotides.

The inhibition of these enzymes could lead to altered metabolic pathways in cancer cells, enhancing the therapeutic efficacy of the compound .

Case Study 1: Cytotoxicity Assessment

A comprehensive study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability across all tested lines. The study utilized flow cytometry to analyze apoptosis and cell cycle distribution, confirming that the compound induces apoptosis in cancer cells through intrinsic pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC value significantly lower than that of vancomycin, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the sulfanyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog 1: Methyl 2-[4-Chloro-6-(Ethylsulfanyl)-2-(Methylsulfanyl)Pyrimidin-5-yl]-2-Hydroxypropanoate (8a)

- Molecular Formula : C₁₀H₁₅ClN₂O₃S₂

- Key Features: Pyrimidine ring substituted with chloro (Cl) at position 4 and methylsulfanyl (-S-CH₃) at position 2. Ethylsulfanyl (-S-C₂H₅) and hydroxypropanoate groups at positions 5 and 4.

- Synthesis : Prepared via nucleophilic substitution of 4-chloro-pyrimidine derivatives with ethyl thiol in DMF .

- Contrast with Target Compound :

- Substituent Differences : Chloro and methylsulfanyl groups replace hydroxy and methoxy in the target compound.

- Reactivity : Chloro substituents enhance electrophilicity, favoring nucleophilic attacks, whereas hydroxy/methoxy groups in the target compound may promote hydrogen bonding or oxidative stability .

Structural Analog 2: Ethyl 2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Propanoate

- Molecular Formula : C₇H₁₀N₂O₂S₂

- Key Features: Thiadiazole ring (a five-membered ring with two nitrogen and one sulfur atom) substituted with methyl at position 3. Sulfanyl-propanoate ester linkage.

- Applications : Thiadiazole derivatives are prevalent in fungicides and antivirals due to their electron-deficient heterocyclic core .

- Contrast with Target Compound :

Structural Analog 3: Ethyl 2-({5-[(4-Chloroanilino)Carbonyl]-2-Pyridinyl}Sulfanyl)Propanoate

- Molecular Formula : C₁₇H₁₇ClN₂O₃S

- Key Features: Pyridine ring substituted with a 4-chloroanilino carbonyl group. Sulfanyl-propanoate ester linkage.

- Physicochemical Properties: Higher molecular weight (364.85 g/mol) and lipophilicity due to the chloroanilino group .

- Heterocycle Differences: Pyridine vs. pyrimidine; pyridine’s single nitrogen reduces basicity compared to pyrimidine’s two nitrogens .

Structural Analog 4: Ethyl 4-[2-(Difluoromethoxy)Phenyl]-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Molecular Formula : C₁₆H₁₈F₂N₂O₃S

- Key Features :

- Tetrahydropyrimidine (partially saturated pyrimidine) with a thioxo (=S) group at position 2.

- Difluoromethoxyphenyl and methyl substituents.

- Applications : Saturated heterocycles like tetrahydropyrimidine are common in kinase inhibitors due to conformational flexibility .

- Contrast with Target Compound :

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : Pyrimidine-based analogs (e.g., the target compound) are synthesized via nucleophilic substitution reactions, leveraging chloro or sulfanyl leaving groups .

- Bioactivity Trends : Hydroxy/methoxy substituents enhance water solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., chloro, methyl) improve bioavailability .

- Stability : Thiadiazole and pyridine derivatives exhibit higher thermal stability than pyrimidines due to stronger aromatic character .

Biological Activity

Ethyl 2-((4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and its structure includes a pyrimidine ring, which is known for its diverse biological activities. The presence of the sulfanyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. For instance, inhibitors of myeloid cell leukemia 1 (Mcl-1) protein have shown promise in targeting cancer cells, suggesting a potential role for this compound in cancer therapy .

- Antioxidant Properties : Compounds containing methoxy and hydroxy groups are often studied for their antioxidant properties. These functionalities may contribute to reducing oxidative stress in cells, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Potential Mcl-1 inhibition | |

| Antioxidant Activity | Reduces oxidative stress | |

| Enzyme Inhibition | Possible inhibition of phospholipase D |

Case Studies

- Anticancer Studies : A study focused on the synthesis of similar pyrimidine derivatives demonstrated that they could inhibit cell growth in various cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways, which may also apply to this compound .

- Enzyme Interaction Analysis : In vitro assays have shown that related compounds can act as inhibitors for enzymes such as phospholipase D, which plays a role in cancer progression and inflammation. This suggests that this compound could exhibit similar inhibitory effects .

- Toxicological Assessments : Research into the toxicity profiles of related compounds indicates that while they exhibit beneficial biological activities, careful assessment is necessary to understand their safety and efficacy in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.